(R)-3,6,8-Trihydroxy-3,4-dihydronaphthalen-1(2H)-one
Overview
Description
®-3,6,8-Trihydroxy-3,4-dihydronaphthalen-1(2H)-one is a chemical compound known for its unique structure and properties. This compound is characterized by the presence of three hydroxyl groups and a dihydronaphthalenone core, making it a significant molecule in various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-3,6,8-Trihydroxy-3,4-dihydronaphthalen-1(2H)-one typically involves multi-step organic reactions. One common method includes the hydroxylation of a naphthalenone precursor under controlled conditions. The reaction conditions often require specific catalysts and reagents to ensure the selective addition of hydroxyl groups at the desired positions.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques. These methods are optimized for yield and purity, often utilizing continuous flow reactors and advanced purification techniques to isolate the desired product efficiently.
Chemical Reactions Analysis
Types of Reactions
®-3,6,8-Trihydroxy-3,4-dihydronaphthalen-1(2H)-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones or other oxidized derivatives.
Reduction: The carbonyl group in the dihydronaphthalenone core can be reduced to form alcohols.
Substitution: The hydroxyl groups can participate in substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce alcohols.
Scientific Research Applications
Chemistry
In chemistry, ®-3,6,8-Trihydroxy-3,4-dihydronaphthalen-1(2H)-one is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of various chemical transformations and reaction mechanisms.
Biology
In biological research, this compound is studied for its potential biological activities. Its hydroxyl groups and dihydronaphthalenone core make it a candidate for investigating interactions with biological macromolecules.
Medicine
In medicine, ®-3,6,8-Trihydroxy-3,4-dihydronaphthalen-1(2H)-one is explored for its potential therapeutic properties. Researchers are investigating its effects on various biological pathways and its potential as a drug candidate.
Industry
In the industrial sector, this compound is used in the synthesis of dyes, pigments, and other specialty chemicals. Its unique properties make it valuable in the production of high-performance materials.
Mechanism of Action
The mechanism of action of ®-3,6,8-Trihydroxy-3,4-dihydronaphthalen-1(2H)-one involves its interaction with specific molecular targets. The hydroxyl groups can form hydrogen bonds with proteins and enzymes, affecting their activity. The dihydronaphthalenone core can interact with hydrophobic regions of biological molecules, influencing their function.
Comparison with Similar Compounds
Similar Compounds
3,4-Dihydronaphthalen-1(2H)-one: Lacks the hydroxyl groups, making it less reactive in certain chemical reactions.
3,6-Dihydroxy-3,4-dihydronaphthalen-1(2H)-one: Similar structure but with fewer hydroxyl groups, affecting its chemical and biological properties.
Uniqueness
®-3,6,8-Trihydroxy-3,4-dihydronaphthalen-1(2H)-one is unique due to the specific placement of its hydroxyl groups, which confer distinct reactivity and interaction profiles compared to similar compounds. This uniqueness makes it a valuable molecule for various scientific and industrial applications.
Properties
IUPAC Name |
(3R)-3,6,8-trihydroxy-3,4-dihydro-2H-naphthalen-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O4/c11-6-1-5-2-7(12)4-9(14)10(5)8(13)3-6/h1,3,7,11-13H,2,4H2/t7-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTWVXIIKUFSDJB-SSDOTTSWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC(=O)C2=C1C=C(C=C2O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](CC(=O)C2=C1C=C(C=C2O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
49598-85-8, 59872-10-5 | |
Record name | Scytalone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=49598-85-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Scytolone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0049598858 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Scytolone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059872105 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | SCYTALONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1MQ5L1414D | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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